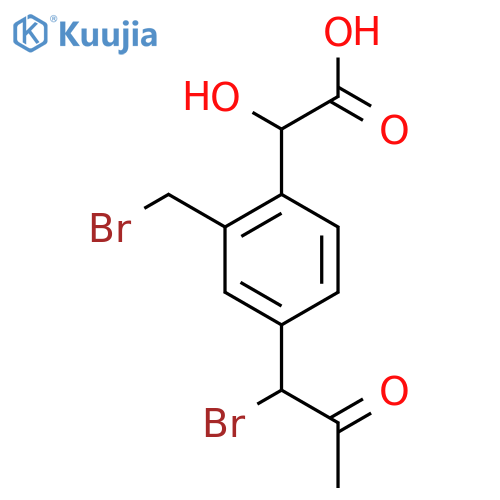Cas no 1804239-36-8 (4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid)

1804239-36-8 structure
商品名:4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid
CAS番号:1804239-36-8
MF:C12H12Br2O4
メガワット:380.029282569885
CID:4939657
4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid
-
- インチ: 1S/C12H12Br2O4/c1-6(15)10(14)7-2-3-9(8(4-7)5-13)11(16)12(17)18/h2-4,10-11,16H,5H2,1H3,(H,17,18)
- InChIKey: CMQVGFPRLOTISD-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C)=O)C1C=CC(C(C(=O)O)O)=C(CBr)C=1
計算された属性
- せいみつぶんしりょう: 379.90818 g/mol
- どういたいしつりょう: 377.91023 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 74.6
- ぶんしりょう: 380.03
4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015027397-500mg |
4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid |
1804239-36-8 | 97% | 500mg |
815.00 USD | 2021-06-17 | |
| Alichem | A015027397-250mg |
4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid |
1804239-36-8 | 97% | 250mg |
504.00 USD | 2021-06-17 | |
| Alichem | A015027397-1g |
4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid |
1804239-36-8 | 97% | 1g |
1,519.80 USD | 2021-06-17 |
4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
1804239-36-8 (4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid) 関連製品
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
